7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
Overview
Description
7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bases such as adenine and guanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves a multicomponent reaction process, such as the Ugi-3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration cascade . This method allows for the efficient construction of the polyheterocyclic framework under mild conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale multicomponent reactions, which are advantageous due to their efficiency and ability to produce high yields. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to exhibit cytotoxicity against certain cancer cell lines by interacting with αβ-tubulin, leading to the disruption of microtubule dynamics . This interaction is facilitated by strong hydrophobic and aromatic interactions between the compound and the target protein .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These derivatives also contain a pyrrole ring fused to another heterocycle and are known for their diverse biological activities.
Uniqueness: 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of an amino group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7-aminopyrrolo[3,4-b]pyridin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-6-5-4(7(11)10-6)2-1-3-9-5/h1-3H,(H2,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKCEYUUYMERRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC2=O)N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508784 | |
Record name | 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75358-91-7 | |
Record name | 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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